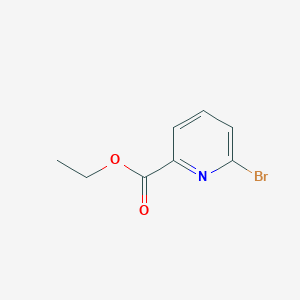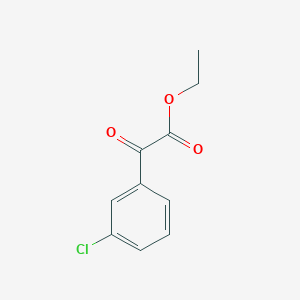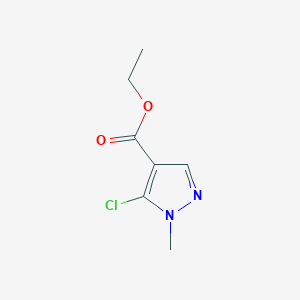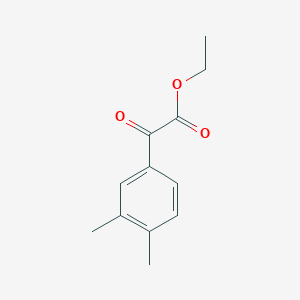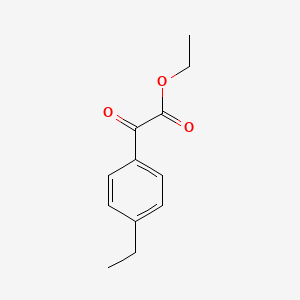
(3-Fluorophenyl)(4-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Fluorophenyl)(4-methoxyphenyl)methanol”, also known as FMOM, is a chemical compound that belongs to the class of aryl alcohols . It is a white crystalline solid that is commonly used in medical, environmental, and industrial research .
Molecular Structure Analysis
The molecular formula of “(3-Fluorophenyl)(4-methoxyphenyl)methanol” is C14H13FO2 . Its InChI Code is 1S/C14H13FO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3 .Physical And Chemical Properties Analysis
“(3-Fluorophenyl)(4-methoxyphenyl)methanol” has a molecular weight of 232.25 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Antibacterial Agents
The compound has been utilized in the synthesis of secondary propanaryl-amines, which, after being converted to their oxalate or hydrochloride salts, exhibit significant antibacterial activity . This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.
Fluorescence Studies
In fluorescence spectroscopy, (3-Fluorophenyl)(4-methoxyphenyl)methanol has been used to study the chemical shifts caused by aggregation-disaggregation equilibrium in CDCl3. The compound’s ability to form multiple positional isomers makes it a valuable subject for spectral analysis and the development of fluorescent probes .
Antitumor Activity
Research has indicated that derivatives of this compound have potential antitumor properties. The synthesis of triazole Schiff bases incorporating (3-Fluorophenyl)(4-methoxyphenyl)methanol has shown promising results in preliminary studies, suggesting further investigation into its role in cancer treatment .
Safety and Hazards
“(3-Fluorophenyl)(4-methoxyphenyl)methanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
(3-fluorophenyl)-(4-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9,14,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWVVRSGQJYZPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC(=CC=C2)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374586 |
Source


|
| Record name | (3-Fluorophenyl)(4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38158-78-0 |
Source


|
| Record name | (3-Fluorophenyl)(4-methoxyphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302067.png)
![2-[(4-Methoxyphenyl)methyl]-1,3-dioxolane](/img/structure/B1302068.png)


